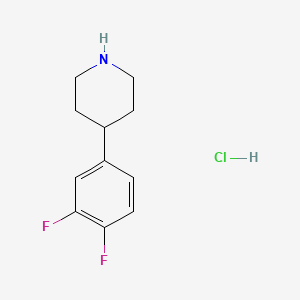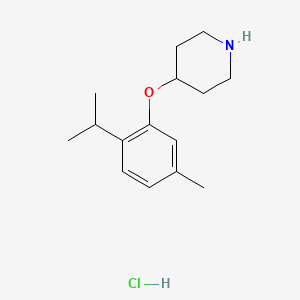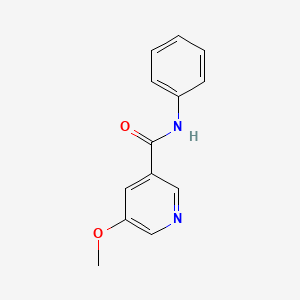
5-Methoxy-N-phenylnicotinamide
Vue d'ensemble
Description
5-Methoxy-N-phenylnicotinamide: is a heterocyclic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol It is a derivative of nicotinamide, featuring a methoxy group at the 5-position and a phenyl group attached to the nitrogen atom of the amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-N-phenylnicotinamide typically involves the reaction of 5-methoxy nicotinic acid with aniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-methoxy nicotinic acid and aniline.
Coupling Agent: Commonly used agents include carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions: The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain high purity
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-N-phenylnicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 5-methoxy nicotinic acid derivatives.
Reduction: Formation of 5-methoxy-N-phenylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of this compound
Applications De Recherche Scientifique
Chemistry: 5-Methoxy-N-phenylnicotinamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It is also employed in the development of new biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mécanisme D'action
The mechanism of action of 5-Methoxy-N-phenylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may interact with receptor sites, altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
- 5-Methoxy-N-phenylpyridine-3-carboxamide
- 4-Formyl-5-methoxy-N-phenylnicotinamide
- 4-Iodo-5-methoxy-N-phenylnicotinamide
Comparison: 5-Methoxy-N-phenylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring. The presence of the methoxy group at the 5-position and the phenyl group on the amide nitrogen confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications .
Propriétés
IUPAC Name |
5-methoxy-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-7-10(8-14-9-12)13(16)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZHMRPQYHZDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673838 | |
| Record name | 5-Methoxy-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138443-84-1 | |
| Record name | 5-Methoxy-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389868.png)
![2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide](/img/structure/B1389869.png)
![2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389870.png)
![3-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389871.png)
![4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389872.png)
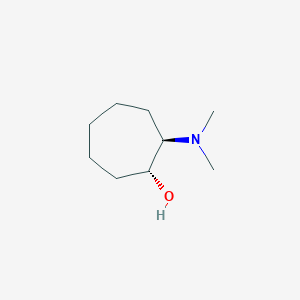
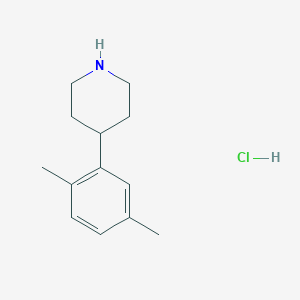
![Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1389876.png)
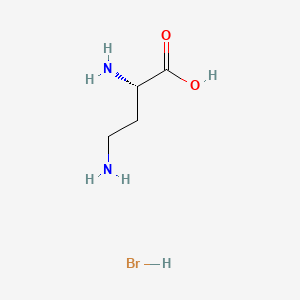
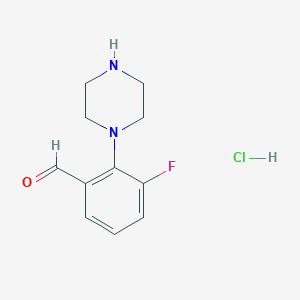
![Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-](/img/structure/B1389880.png)
